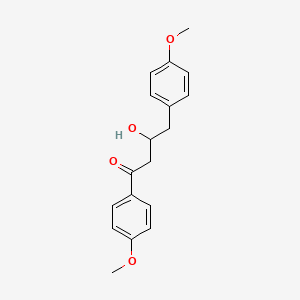
3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one
Description
3-HYDROXY-1,4-BIS(4-METHOXYPHENYL)-1-BUTANONE is an organic compound that features both hydroxy and methoxy functional groups
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C18H20O4/c1-21-16-7-3-13(4-8-16)11-15(19)12-18(20)14-5-9-17(22-2)10-6-14/h3-10,15,19H,11-12H2,1-2H3 |
InChI Key |
GXYRDBNLTAFKPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1,4-BIS(4-METHOXYPHENYL)-1-BUTANONE typically involves multi-step organic reactions. One possible route could be:
Aldol Condensation: Starting with 4-methoxybenzaldehyde and acetone, an aldol condensation reaction can be performed to form an intermediate.
Reduction: The intermediate can be reduced using a suitable reducing agent like sodium borohydride to introduce the hydroxy group.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Corresponding ketone
Reduction: Corresponding alcohol
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies:
Medicine
Pharmaceuticals: Potential use in drug development due to its structural features.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-HYDROXY-1,4-BIS(4-METHOXYPHENYL)-1-BUTANONE would depend on its specific application. For instance, if used in pharmaceuticals, it might interact with specific enzymes or receptors in the body. The hydroxy and methoxy groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A starting material in the synthesis.
1,4-Bis(4-methoxyphenyl)-1-butanone: A related compound without the hydroxy group.
Uniqueness
3-HYDROXY-1,4-BIS(4-METHOXYPHENYL)-1-BUTANONE is unique due to the presence of both hydroxy and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


